Carnitine HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carnitine hydrochloride, also known as L-carnitine hydrochloride, is a quaternary ammonium compound involved in the metabolism of most mammals, plants, and some bacteria. It plays a crucial role in energy production by transporting long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. Carnitine hydrochloride is derived from the amino acids lysine and methionine and is essential for the removal of metabolic waste products from cells .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of L-carnitine hydrochloride involves several steps. One common method starts with R-epoxy chloropropane, hydrocyanic acid, and trimethylamine as raw materials. These react under the influence of a basic catalyst at temperatures ranging from 0 to 150°C and pressures between 0.05 to 2.0 MPa. The reaction time can vary from 0.5 to 36 hours. The resulting product, L-cyanocarnitine chloride, is then hydrolyzed with concentrated hydrochloric acid at 30 to 120°C for 1 to 36 hours to produce L-carnitine hydrochloride .

Industrial Production Methods

Industrial production of L-carnitine hydrochloride typically involves the same synthetic route but on a larger scale. The process includes distillation to recover residual raw materials and solvents, followed by crystallization using absolute ethyl alcohol as a solvent. The final product is obtained through recrystallization, which ensures high purity and yield .

化学反応の分析

Types of Reactions

Carnitine hydrochloride undergoes various chemical reactions, including:

Oxidation: Carnitine can be oxidized to form acylcarnitines, which are essential intermediates in fatty acid metabolism.

Reduction: Reduction reactions can convert acylcarnitines back to carnitine.

Substitution: Carnitine can participate in substitution reactions, particularly in the formation of esters with fatty acids.

Common Reagents and Conditions

Oxidation: Common reagents include acyl-CoA and enzymes like carnitine palmitoyltransferase.

Reduction: NADH or NADPH can act as reducing agents.

Substitution: Fatty acids and coenzyme A are typical reagents in esterification reactions.

Major Products

Acylcarnitines: Formed during the oxidation of carnitine.

Free Carnitine: Regenerated through reduction reactions.

Carnitine Esters: Produced in substitution reactions with fatty acids.

科学的研究の応用

Carnitine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various compounds.

Biology: Studied for its role in cellular metabolism and energy production.

Medicine: Investigated for its potential benefits in treating conditions like carnitine deficiency, cardiovascular diseases, and metabolic disorders.

Industry: Utilized in the production of dietary supplements and pharmaceuticals

作用機序

Carnitine hydrochloride exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is essential for β-oxidation, where fatty acids are broken down to produce energy in the form of adenosine triphosphate (ATP). Carnitine also helps in the removal of toxic compounds from the mitochondria, thus maintaining cellular health .

類似化合物との比較

Carnitine hydrochloride can be compared with other similar compounds, such as:

Acetyl-L-carnitine: Known for its role in cognitive enhancement and stress reduction.

L-carnitine L-tartrate: Often used for improving physical performance and recovery.

Propionyl-L-carnitine: Studied for its cardiovascular benefits

Uniqueness

Carnitine hydrochloride is unique due to its high solubility in water and its specific role in fatty acid metabolism. Unlike its derivatives, it is primarily used for its metabolic functions rather than cognitive or cardiovascular benefits .

特性

分子式 |

C7H17ClNO3+ |

|---|---|

分子量 |

198.67 g/mol |

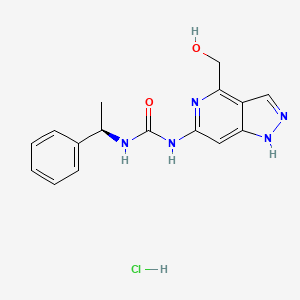

IUPAC名 |

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/p+1/t6-;/m1./s1 |

InChIキー |

JXXCENBLGFBQJM-FYZOBXCZSA-O |

異性体SMILES |

C[N+](C)(C)C[C@@H](CC(=O)O)O.Cl |

正規SMILES |

C[N+](C)(C)CC(CC(=O)O)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12433027.png)

![rac-(1R,5S)-3-azabicyclo[3.2.1]octane](/img/structure/B12433030.png)

![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12433060.png)

![3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B12433066.png)

![5-[[2-(Trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12433073.png)

![(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12433081.png)